2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby preventing the phosphorylation and activation of the downstream signaling pathways . This leads to the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells .
Biochemical Pathways
The compound affects the ALK signaling pathway. Under normal conditions, ALK activation triggers several downstream pathways, including the PI3K/AKT/mTOR, JAK/STAT, and RAS/MEK/ERK pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting ALK, the compound disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
Like other kinase inhibitors, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and eliminated through the feces and urine . The compound’s bioavailability, half-life, volume of distribution, and clearance rate are yet to be determined .
Result of Action
The compound’s action results in the inhibition of ALK-positive tumor growth . By blocking the activity of ALK, the compound prevents the activation of downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis . This can lead to the shrinkage of tumors and potentially, the improvement of symptoms in cancer patients .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the compound’s solubility and absorption . Additionally, the presence of certain enzymes in the liver can influence the compound’s metabolism and elimination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via a cyclization reaction involving a suitable amine and a dihaloalkane.
Final Coupling: The final step involves coupling the pyrimidine and piperidine intermediates with a phenoxyacetamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-sulfonamide
- 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
Uniqueness
Compared to similar compounds, 2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide stands out due to its unique combination of a pyrimidine ring, a piperidine ring, and a sulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-[4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-13-20-9-6-18(21-13)27-15-7-10-22(11-8-15)28(24,25)16-4-2-14(3-5-16)26-12-17(19)23/h2-6,9,15H,7-8,10-12H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHQYSBPHVKGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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